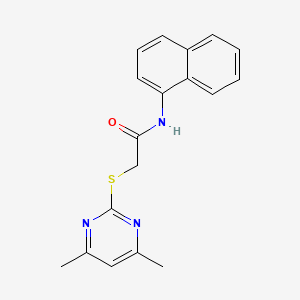
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is an organic compound that features a pyrimidine ring substituted with methyl groups at positions 4 and 6, a thioether linkage, and an acetamide group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
-
Formation of the Thioether Linkage: : The starting material, 4,6-dimethyl-2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol compound, such as naphthalene-1-thiol, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Acetamide Formation: : The resulting thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the methyl groups, using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Br₂, HNO₃
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thioether and acetamide functionalities. It may also serve as a ligand in the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects depends on its interaction with molecular targets. The thioether and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(2-naphthyl)acetamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a pyrimidine ring, which can confer distinct electronic and steric properties. This combination of features can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZZEKQGAHPYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)
![2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2737501.png)
![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)
